N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a methoxyphenyl group, and a piperazine ring. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetic acid, while reduction may produce N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-hydroxyacetamide .
Scientific Research Applications
N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-cyclopropyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
- N-cyclopropyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoacetamide
- N-cyclopropyl
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-14-6-4-13(5-7-14)18-8-10-19(11-9-18)16(21)15(20)17-12-2-3-12/h4-7,12H,2-3,8-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWALFUMWYYLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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